

Chitotriose Trihydrochloride: A Technical Guide for Glycomics and Carbohydrate Recognition

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Compound of Interest

Compound Name: Chitotriose trihydrochloride

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Introduction

Chitotriose trihydrochloride, a trimer of N-acetyl-D-glucosamine, is a well-defined oligosaccharide that plays a pivotal role in the fields of glycomics and carbohydrate recognition. Its structural simplicity and biological relevance make it an invaluable tool for studying carbohydrate-protein interactions, enzymatic activities, and immune modulation. This technical guide provides an in-depth overview of the applications of **chitotriose trihydrochloride**, complete with quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.

Physicochemical Properties of Chitotriose Trihydrochloride

Chitotriose trihydrochloride is the hydrochloride salt of chitotriose, a trisaccharide of β -1,4-linked N-acetyl-D-glucosamine residues. Its chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₁₈ H ₃₅ N ₃ O ₁₃ ·3HCl	[1]
Molecular Weight	610.87 g/mol	[1]
Appearance	White to off-white powder	[2]
Purity	≥98% (by HPLC)	[1][3]
Solubility	Soluble in water	[2]
CAS Number	41708-93-4	[1]

Applications in Glycomics and Carbohydrate Recognition

Chitotriose trihydrochloride serves as a crucial molecule for investigating a variety of biological processes. Its primary applications lie in its ability to act as a specific substrate for chitin-degrading enzymes and as a ligand for carbohydrate-binding proteins (lectins) and pattern recognition receptors.

Substrate for Chitinase Activity Assays

Chitotriose and its derivatives are excellent substrates for chitinases, a class of enzymes that hydrolyze chitin. The breakdown of chitotriose can be monitored to determine chitinase activity, which is relevant in various fields, including fungal biology, immunology, and agriculture.

Quantitative Data: Kinetic Parameters of Chitinases with Chitin Oligosaccharides

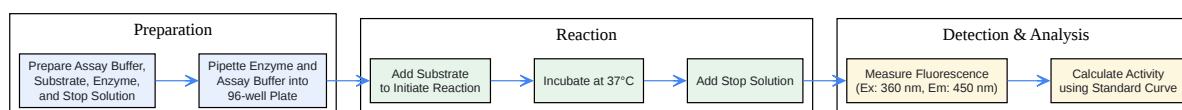
Enzyme	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	Reference
Barley Chitinase	(GlcNAc) ₃	19	-	[4]
Barley Chitinase	4-methylumbelliferyl β-N,N',N''-triacetylchitotrioside	33	0.0055	[4]
Bacillus subtilis Chitinase (Chi-3)	Glycol Chitin	1.1 (mg/mL)	-	[5]
Chitinilyticum aquatile CaChi18B_ΔChB Ds	Colloidal Chitin	1159 (mg/mL)	103.7	[6]

Experimental Protocol: Fluorometric Chitinase Activity Assay

This protocol describes a common method for measuring chitinase activity using a fluorogenic chitotriose derivative.

- Reagent Preparation:
 - Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 5.0.
 - Substrate Stock Solution: Dissolve 4-methylumbelliferyl-β-D-N,N',N''-triacetylchitotrioside in DMSO to a concentration of 10 mM.
 - Enzyme Solution: Prepare a dilution series of the chitinase-containing sample in the assay buffer.
 - Stop Solution: Prepare a 0.5 M sodium carbonate solution.
- Assay Procedure:
 - Add 50 μL of the enzyme solution to the wells of a 96-well black microplate.

- Add 40 μ L of assay buffer to each well.
 - Initiate the reaction by adding 10 μ L of the substrate stock solution to each well.
 - Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
 - Stop the reaction by adding 100 μ L of the stop solution.
 - Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using a known concentration of 4-methylumbelliferone.
 - Calculate the enzyme activity based on the rate of fluorescent product formation.



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Chitinase Activity Assay Workflow.

Ligand for Carbohydrate-Binding Proteins (Lectins)

Chitotriose is a specific ligand for various lectins, which are proteins that recognize and bind to specific carbohydrate structures. Studying these interactions is crucial for understanding cell-cell recognition, host-pathogen interactions, and immune responses.

Quantitative Data: Binding Affinities of Lectins for Chitin Oligosaccharides

Lectin	Ligand	K _D (μM)	Method	Reference
Datura stramonium lectin (DSL)	Triacetylchitotriose	- (High Affinity)	Molecular Docking	[7]
Wheat Germ Agglutinin (WGA)	(GlcNAc) ₃	2.5	Isothermal Titration Calorimetry	-
Tomato Lectin (LEL)	(GlcNAc) ₃	1.8	Isothermal Titration Calorimetry	-

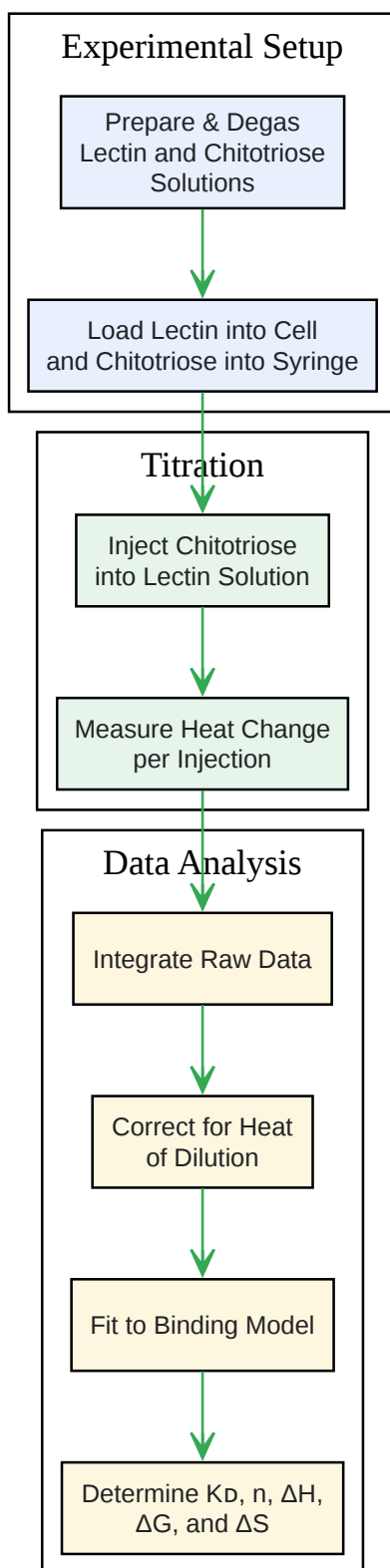
Note: Specific K_D values for **chitotriose trihydrochloride** with a wide range of lectins are not readily available in a centralized database. The values presented are for the non-hydrochloride form or closely related structures and are indicative of the expected affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Lectin-Chitotriose Interaction

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

- Sample Preparation:
 - Dissolve the purified lectin and **chitotriose trihydrochloride** in the same dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
 - Degas both solutions to prevent bubble formation during the experiment.
 - Determine the accurate concentrations of the lectin and **chitotriose trihydrochloride** solutions.
- ITC Experiment:
 - Load the lectin solution into the sample cell of the calorimeter.
 - Load the **chitotriose trihydrochloride** solution into the titration syringe.

- Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing). A typical experiment might involve 19 injections of 2 μL each with a 150-second spacing at 25°C.
- Perform a control titration of the ligand into the buffer to account for the heat of dilution.
- Data Analysis:
 - Integrate the raw ITC data to obtain the heat change per injection.
 - Subtract the heat of dilution from the binding data.
 - Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
 - Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: $\Delta G = -RT\ln(K_a) = \Delta H - T\Delta S$, where $K_a = 1/K_D$.



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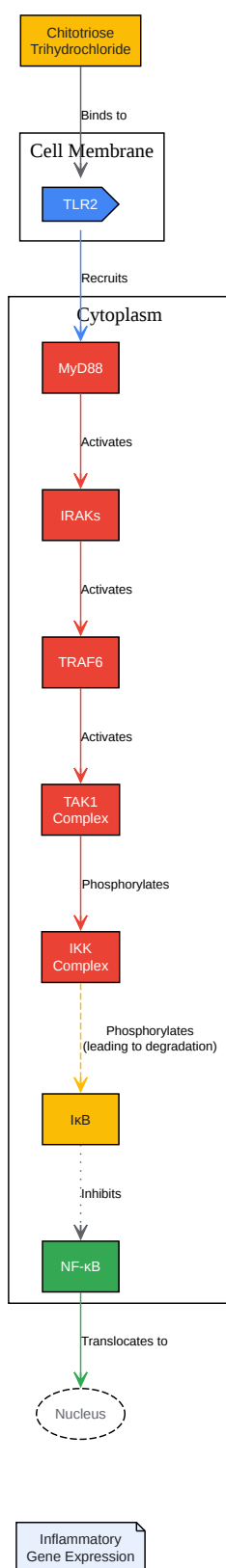
Isothermal Titration Calorimetry Workflow.

Modulator of Immune Responses

Chitooligosaccharides, including chitotriose, are recognized by pattern recognition receptors (PRRs) on immune cells, such as Toll-like receptor 2 (TLR2). This recognition can trigger downstream signaling cascades, leading to the production of cytokines and other inflammatory mediators.

Signaling Pathway: Chitotriose-Induced TLR2/NF- κ B Signaling

The binding of chitotriose to TLR2 on the surface of macrophages can initiate a signaling cascade that culminates in the activation of the transcription factor NF- κ B, a key regulator of inflammatory gene expression.



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Chitotriose-Induced TLR2/NF-κB Signaling Pathway.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the analysis and purification of **chitotriose trihydrochloride**.

Experimental Protocol: HPLC Analysis of Chitotriose

- Instrumentation:
 - HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).
 - Amine-based column (e.g., Asahipak NH2P-50).
- Mobile Phase:
 - A mixture of acetonitrile and water (e.g., 70:30 v/v).
- Procedure:
 - Dissolve the **chitotriose trihydrochloride** sample in the mobile phase.
 - Inject the sample onto the column.
 - Elute isocratically with the mobile phase at a flow rate of 1.0 mL/min.
 - Detect the eluting chitotriose using a UV detector at 210 nm or an ELSD.
- Quantification:
 - Generate a standard curve using known concentrations of **chitotriose trihydrochloride**.
 - Determine the concentration of chitotriose in the sample by comparing its peak area to the standard curve.

Mass Spectrometry (MS)

MS is a powerful tool for the structural characterization and quantification of chitotriose.

Experimental Protocol: LC-MS/MS Analysis of Chitotriose

- Instrumentation:
 - Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
 - Amine or HILIC column for separation.
- Mobile Phase:
 - A gradient of acetonitrile and water with a modifier such as ammonium acetate.
- Procedure:
 - Separate the chitooligosaccharides using the LC system.
 - Introduce the eluent into the mass spectrometer.
 - Acquire mass spectra in positive ion mode, looking for the protonated molecule $[M+H]^+$ or other adducts.
 - Perform tandem MS (MS/MS) on the parent ion of chitotriose to obtain fragment ions for structural confirmation.
- Data Analysis:
 - Identify chitotriose based on its retention time and mass-to-charge ratio.
 - Confirm the structure by analyzing the fragmentation pattern.
 - Quantify using a labeled internal standard or an external calibration curve.

Conclusion

Chitotriose trihydrochloride is a versatile and indispensable tool in glycomics and carbohydrate recognition research. Its well-defined structure and biological activity enable detailed investigations of enzyme kinetics, protein-carbohydrate interactions, and immune signaling pathways. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize **chitotriose trihydrochloride** in their

studies, ultimately contributing to advancements in our understanding of the complex roles of carbohydrates in biology and disease.

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